2-amino-N-benzyl-3,3-dimethylbutanamide

Anticonvulsant Maximal electroshock seizure (MES) Primary amino acid derivatives

2-Amino-N-benzyl-3,3-dimethylbutanamide (CAS 268556-62-3) is the (R)-enantiomer of a chiral primary amino acid derivative (PAAD) with the IUPAC name (2R)-2-amino-N-benzyl-3,3-dimethylbutanamide. It belongs to the C(2)-hydrocarbon subclass of PAADs, which are N'-benzyl 2-substituted 2-amino acetamides structurally related to functionalized amino acids (FAAs) but lacking the terminal N-acetyl group.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 268556-62-3
Cat. No. B3068147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-benzyl-3,3-dimethylbutanamide
CAS268556-62-3
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NCC1=CC=CC=C1)N
InChIInChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)
InChIKeyVCKOJWNPRZBZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-benzyl-3,3-dimethylbutanamide (CAS 268556-62-3): Chemical Identity, Pharmacological Class, and Procurement Context


2-Amino-N-benzyl-3,3-dimethylbutanamide (CAS 268556-62-3) is the (R)-enantiomer of a chiral primary amino acid derivative (PAAD) with the IUPAC name (2R)-2-amino-N-benzyl-3,3-dimethylbutanamide [1]. It belongs to the C(2)-hydrocarbon subclass of PAADs, which are N'-benzyl 2-substituted 2-amino acetamides structurally related to functionalized amino acids (FAAs) but lacking the terminal N-acetyl group [1]. The compound features a tert-butyl-like geminal dimethyl substitution at the β-position, a free primary amine at the chiral C(2) center, and an N-benzylamide terminus [2]. In the primary literature, it is designated as compound (R)-11 within the PAAD series and has been pharmacologically characterized as a potent anticonvulsant agent with ancillary pain-attenuating properties in whole-animal models [1]. Commercially, it is supplied as a research-grade chiral building block with certified enantiomeric purity (≥98% chemical purity, ≥99% ee) by multiple vendors including Aladdin Scientific (in collaboration with Daicel) and Perfemiker .

Why Generic Substitution Fails: Structural Determinants That Differentiate 2-Amino-N-benzyl-3,3-dimethylbutanamide Within the PAAD Class


Within the primary amino acid derivative (PAAD) class, three structural features of (R)-2-amino-N-benzyl-3,3-dimethylbutanamide create quantifiable pharmacological divergence that precludes simple analog interchange. First, the C(2) substituent identity determines anticonvulsant potency: the tert-butyl (dimethyl) congener (R)-11 achieves an MES ED50 of 14 mg/kg (mice, ip), whereas the isopropyl analog (R)-10 yields 15 mg/kg, and the C(3)-O-methoxy analog (R)-12 gives 34 mg/kg—a 2.4-fold potency gap between the hydrocarbon and oxygen-substituted variants [1]. Second, stereochemistry at C(2) is decisive: the (S)-enantiomer ((S)-11) exhibits an MES ED50 of 42 mg/kg, representing a 3-fold loss of activity compared with the (R)-enantiomer [1]. Third, the 4'-N'-benzylamide substituent electronics gate activity: electron-donating groups (e.g., 4'-methyl) abolish anticonvulsant protection (ED50 >300 mg/kg), while electron-withdrawing groups (e.g., 4'-Cl, 4'-CF3) retain substantial activity [1]. These interdependent structural requirements mean that a researcher substituting a racemic mixture, the wrong enantiomer, a des-amino analog such as N-benzyl-3,3-dimethylbutanamide, or an isopropyl/methoxypropionamide variant cannot reproduce the pharmacological profile documented for the (R)-tert-butyl PAAD [1].

Quantitative Differentiation Evidence: 2-Amino-N-benzyl-3,3-dimethylbutanamide (CAS 268556-62-3) Versus Closest Comparators


MES Anticonvulsant Potency: (R)-tert-Butyl PAAD vs. (R)-Isopropyl Analog, (R)-Methoxypropionamide Analog, and Phenobarbital

In the maximal electroshock seizure (MES) test in mice (intraperitoneal administration), the unsubstituted parent PAAD (R)-11—which is (R)-2-amino-N-benzyl-3,3-dimethylbutanamide—exhibited an MES ED50 of 14 mg/kg, numerically the lowest (most potent) among the three unsubstituted parent PAADs evaluated [1]. The C(2)-isopropyl parent (R)-10 gave an ED50 of 15 mg/kg, while the C(3)-O-methoxy parent (R)-12 showed an ED50 of 34 mg/kg, a 2.4-fold weaker potency than (R)-11 [1]. All three C(2)-hydrocarbon PAADs surpassed the reference antiepileptic drug phenobarbital (ED50 = 22 mg/kg) [1]. The 4′-chloro-substituted derivative (R)-20, built on the (R)-11 scaffold, retained significant MES activity with an ED50 of 25 mg/kg and also showed formalin-test pain attenuation with an ED50 of 25 mg/kg [1].

Anticonvulsant Maximal electroshock seizure (MES) Primary amino acid derivatives ED50 In vivo pharmacology

Stereochemical Requirement for Anticonvulsant Activity: (R)- vs. (S)-Enantiomer of 2-Amino-N-benzyl-3,3-dimethylbutanamide

The anticonvulsant activity of 2-amino-N-benzyl-3,3-dimethylbutanamide is strongly stereodependent. The (R)-enantiomer ((R)-11) exhibited an MES ED50 of 14 mg/kg, while the (S)-enantiomer ((S)-11) showed an ED50 of 42 mg/kg—a 3-fold reduction in potency [1]. This stereochemical preference is consistent across the PAAD class and mirrors the pattern observed in functionalized amino acids (FAAs), where the (R)-configuration is required for activity at the C(2) chiral center [1]. The (S)-enantiomer is commercially available under CAS 207121-91-3 at 97–98% purity , but its 3-fold weaker potency makes it unsuitable as a direct substitute in anticonvulsant SAR studies built on the (R)-scaffold.

Enantioselectivity Stereochemistry–activity relationship Anticonvulsant Chiral recognition

C(2) Substituent Effect on Anticonvulsant Potency: tert-Butyl (Dimethyl) vs. Isopropyl vs. Methoxypropionamide

The identity of the C(2) substituent is a critical potency determinant within the PAAD series. The C(2)-tert-butyl (dimethyl) compound (R)-11 achieved an MES ED50 of 14 mg/kg, while the C(2)-isopropyl compound (R)-10 gave 15 mg/kg, and the C(2)-methoxypropionamide (C(3)-O-methoxy) compound (R)-12 gave 34 mg/kg [1]. The potency ratio between the hydrocarbon-substituted PAADs (R)-10/(R)-11 and the oxygen-substituted PAAD (R)-12 is approximately 2.3–2.4, demonstrating that a hydrocarbon moiety at C(2) is strongly preferred for anticonvulsant activity [1]. This finding is further corroborated by the companion study (King et al., J. Med. Chem. 2011, 54, 6432–6442) which systematically established that PAAD efficacy is associated with a hydrocarbon moiety at C(2), in contrast to the FAA series where a substituted heteroatom is optimal [2].

Structure–activity relationship (SAR) C(2)-substituent Anticonvulsant PAAD

Enantiomeric Purity Specifications: Certified 99% ee as a Procurement Differentiator

Commercially available (R)-2-amino-N-benzyl-3,3-dimethylbutanamide (CAS 268556-62-3) is supplied with certified enantiomeric purity of ≥99% ee and chemical purity of ≥98%, as specified by multiple independent vendors including Aladdin Scientific (in collaboration with Daicel), Perfemiker, Beyotime, and Macklin [1]. In contrast, the (S)-enantiomer (CAS 207121-91-3) is typically offered at 97–98% purity without explicit ee certification from some suppliers . The availability of batch-specific Certificates of Analysis (CoA) including HPLC and NMR data for CAS 268556-62-3 provides procurement traceability that is essential for reproducible chiral synthesis and pharmacological studies, given the 3-fold potency difference between enantiomers [2].

Enantiomeric excess Chiral purity Quality control Procurement specification Analytical chemistry

Electronic Substituent Effects at the 4′-N′-Benzylamide Site: Retention vs. Abolition of Anticonvulsant Activity

Systematic modification of the 4′-N′-benzylamide position on the (R)-11 (tert-butyl) and (R)-10 (isopropyl) scaffolds revealed that anticonvulsant activity is exquisitely sensitive to the electronic nature of the substituent. Electron-withdrawing (EW) groups retained substantial activity: the 4′-chloro derivatives (R)-14 (isopropyl) and (R)-20 (tert-butyl) gave MES ED50 values of 22 mg/kg and 25 mg/kg, respectively [1]. In contrast, the 4′-methyl (electron-donating, ED) analog (R)-15) resulted in complete loss of activity (MES ED50 >300 mg/kg), while the 4′-trifluoromethyl (EW) analog (R)-16) retained excellent activity (ED50 = 14 mg/kg) [1]. This electronic dependence is a distinguishing feature of PAADs compared with FAAs, where activity is insensitive to electronic changes at this position [1][2].

Substituent electronic effects SAR Electron-withdrawing group Electron-donating group Anticonvulsant

Best-Validated Research and Industrial Application Scenarios for 2-Amino-N-benzyl-3,3-dimethylbutanamide (CAS 268556-62-3)


Anticonvulsant Lead Optimization: Rational 4′-N′-Benzylamide Derivatization of the (R)-11 Scaffold

Based on the demonstrated MES ED50 of 14 mg/kg for (R)-11 and the established electronic SAR at the 4′-position [1], medicinal chemistry teams can use (R)-2-amino-N-benzyl-3,3-dimethylbutanamide as a validated parent scaffold for systematic derivatization. The data support installing electron-withdrawing substituents (halogens, CF3, OCF3) at the 4′-position to retain activity while modulating physicochemical properties, whereas electron-donating groups must be excluded from design hypotheses. The 4′-chloro derivative (R)-20 retains both anticonvulsant (MES ED50 = 25 mg/kg) and pain-attenuating (formalin ED50 = 25 mg/kg) activities [1], providing a specific reference point for lead compound benchmarking.

Chiral Building Block Procurement for Enantioselective Synthesis of PAAD-Derived Bioactive Molecules

With certified enantiomeric purity of ≥99% ee and documented batch-specific analytical data (HPLC, NMR) from suppliers such as Aladdin Scientific/Daicel , this compound serves as a reliable chiral building block for the synthesis of enantiopure PAAD analogs. The 3-fold stereoselectivity advantage of the (R)-enantiomer over the (S)-enantiomer in anticonvulsant assays [1] mandates enantiopure starting material for any pharmacological study; procurement of CAS 268556-62-3 with CoA documentation ensures this requirement is met, unlike racemic or lower-ee alternatives.

Comparative Pharmacology Studies Differentiating PAAD and FAA Anticonvulsant Mechanisms

The divergent SAR between PAADs and FAAs—specifically the electronic sensitivity of the 4′-N′-benzylamide site in PAADs versus electronic insensitivity in FAAs [1]—makes (R)-2-amino-N-benzyl-3,3-dimethylbutanamide a critical tool compound for mechanistic studies. Researchers comparing PAADs with lacosamide ((R)-3) or other FAAs can use (R)-11 and its 4′-substituted derivatives to probe whether observed pharmacological effects are mediated through PAAD-specific or FAA-shared pathways, leveraging the quantitative ED50 values published for both classes [1][2].

In Vivo Neuropathic Pain Model Studies Using the Formalin Test

The formalin-test activity of 4′-substituted (R)-11 derivatives, including (R)-20 (ED50 = 25 mg/kg, mice, ip), supports the use of this scaffold for developing dual anticonvulsant/analgesic agents [1]. The documented correlation between formalin-test performance and cold allodynia outcomes in the chronic constriction injury (CCI) model (r = 0.72 for rats, r = 0.68 for gerbils) [1] provides translational rationale for selecting the (R)-11 series in preclinical pain research programs targeting neuropathic conditions.

Quote Request

Request a Quote for 2-amino-N-benzyl-3,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.